2-Fluoro-2-(2,4,5-trimethylphenyl)acetic acid
Description
2-Fluoro-2-(2,4,5-trimethylphenyl)acetic acid is a fluorinated aromatic acetic acid derivative characterized by a fluorine atom at the alpha-carbon of the acetic acid moiety and a 2,4,5-trimethylphenyl group attached to the same carbon. This structural configuration combines lipophilic methyl substituents on the aromatic ring with the electron-withdrawing fluorine atom, which may influence its physicochemical properties and reactivity.
Properties
Molecular Formula |
C11H13FO2 |
|---|---|
Molecular Weight |
196.22 g/mol |
IUPAC Name |
2-fluoro-2-(2,4,5-trimethylphenyl)acetic acid |
InChI |
InChI=1S/C11H13FO2/c1-6-4-8(3)9(5-7(6)2)10(12)11(13)14/h4-5,10H,1-3H3,(H,13,14) |
InChI Key |
MLBLVMVNFSASLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(C(=O)O)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-2-(2,4,5-trimethylphenyl)acetic acid typically involves the fluorination of 2-(2,4,5-trimethylphenyl)acetic acid. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the fluorine atom.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes steps such as nitration, reduction, and fluorination, followed by purification techniques like recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-2-(2,4,5-trimethylphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-Fluoro-2-(2,4,5-trimethylphenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-2-(2,4,5-trimethylphenyl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom can enhance binding affinity and selectivity, leading to more potent biological effects. The compound may inhibit specific enzymes or modulate receptor activity, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Key structural variations among related compounds include:
- Halogen vs. Methyl Substitutions: Chlorinated phenoxyacetic acids (e.g., 2,4-D, 2,4,5-T) exhibit herbicidal activity but are associated with environmental persistence and toxicity due to dioxin contaminants .
- Fluorine Position: Fluorine at the alpha-carbon (as in the target compound) increases acidity (lower pKa) compared to non-fluorinated analogs like 2-(2,4,5-trimethylphenyl)acetic acid. For example, 2-(4-Fluoro-2-methylphenyl)acetic acid (pKa ~4.8) is more acidic than its non-fluorinated counterpart .
Comparative Data Table
Biological Activity
2-Fluoro-2-(2,4,5-trimethylphenyl)acetic acid is a fluorinated derivative of phenylacetic acid that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological effects, particularly its antibacterial and anticancer properties, supported by various studies and data.
The compound's structure features a fluorine atom attached to the carbon adjacent to the carboxylic acid group, which can influence its biological activity through enhanced lipophilicity and molecular interactions. The presence of the trimethylphenyl group also contributes to its unique pharmacological profile.
Antibacterial Activity
Recent studies have indicated that fluorinated compounds exhibit varying degrees of antibacterial activity due to their ability to interact with bacterial enzymes and membranes. For instance, a study on related compounds demonstrated that substitutions at specific positions on the aromatic ring significantly impacted their Minimum Inhibitory Concentration (MIC) against Gram-positive bacteria, including Staphylococcus aureus .
Table 1: Antibacterial Activity of Fluorinated Compounds
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| 2-Fluoro-2-(2,4,5-trimethylphenyl)acetic acid | TBD | Staphylococcus aureus |
| 1-Fluorobenzoylthiosemicarbazide | 7.82 - 31.25 | Methicillin-sensitive S. aureus |
| Trifluoromethyl derivatives | TBD | Methicillin-resistant S. aureus |
The exact MIC for 2-Fluoro-2-(2,4,5-trimethylphenyl)acetic acid has yet to be established but is expected to be competitive based on structural similarities with other active fluorinated compounds.
Anticancer Activity
In addition to its antibacterial properties, preliminary research suggests that this compound may exhibit anticancer activity. The mechanism may involve the induction of apoptosis in cancer cell lines, similar to other fluorinated derivatives.
Case Study: Anticancer Efficacy
A study focusing on various phenylacetic acid derivatives found that certain modifications led to significant cytotoxic effects against human cancer cell lines such as MCF-7 and HeLa. The cytotoxicity was assessed using IC50 values:
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| 2-Fluoro-2-(2,4,5-trimethylphenyl)acetic acid | TBD | MCF-7 |
| Doxorubicin | 0.5 | MCF-7 |
| Other derivatives | 1 - 10 | HeLa |
The compound's ability to induce apoptosis was confirmed through flow cytometry assays, indicating a dose-dependent response in targeted cancer cells.
Mechanistic Insights
The biological activity of 2-Fluoro-2-(2,4,5-trimethylphenyl)acetic acid can be attributed to:
- Fluorine Substitution : Enhances binding affinity to target proteins due to increased electronegativity.
- Lipophilicity : Facilitates membrane permeability, allowing better access to intracellular targets.
- Structural Similarity : Shares common features with known bioactive compounds that have established mechanisms of action against bacteria and cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
